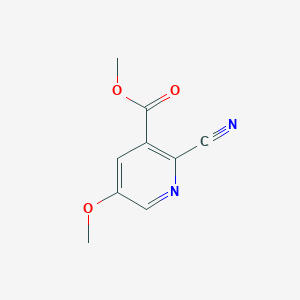

Methyl 2-cyano-5-methoxynicotinate

Description

Structure

3D Structure

Properties

CAS No. |

1353101-02-6 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

methyl 2-cyano-5-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H8N2O3/c1-13-6-3-7(9(12)14-2)8(4-10)11-5-6/h3,5H,1-2H3 |

InChI Key |

UQWPUPCASOVHNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)C#N)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Cyano 5 Methoxynicotinate and Analogues

Direct Synthesis Approaches to the 2-cyano-5-methoxynicotinate Scaffold

The direct, one-pot synthesis of a tri-substituted pyridine (B92270) ring with the specific 2-cyano, 5-methoxy, and 3-methoxycarbonyl arrangement found in Methyl 2-cyano-5-methoxynicotinate is not a commonly reported strategy. While foundational pyridine synthesis methodologies, such as the Hantzsch synthesis or the Bohlmann-Rahtz procedure, are powerful tools for creating pyridine derivatives from acyclic precursors, they are generally employed for simpler substitution patterns. jocpr.comorganic-chemistry.org The complexity and specific regiochemistry of the target molecule necessitate a more controlled, stepwise approach.

Therefore, the construction of the this compound scaffold is typically achieved through the sequential and regioselective modification of a pre-existing pyridine ring, as detailed in the following sections. This approach allows for precise control over the introduction of each functional group at the desired position.

Regioselective Functionalization Strategies on Pyridine Rings

The synthesis of this compound is a prime example of the strategic functionalization of the pyridine nucleus. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents are key considerations in planning a synthetic route. The process generally involves a series of reactions to install the methoxy (B1213986), cyano, and ester functionalities onto the ring in a specific order.

Halogenation and Subsequent Nucleophilic Substitution (e.g., Bromination and Methoxylation)

A critical step in the synthesis is the introduction of the methoxy group at the C5 position, which is often preceded by halogenation of the pyridine ring. Halogens, such as chlorine or bromine, serve as excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions.

The synthesis can commence from a precursor like 2-chloro-5-hydroxynicotinic acid or its ester. sigmaaldrich.combldpharm.com The chlorine atom at the C2 position activates the ring for nucleophilic attack. The methoxy group can be introduced via a Williamson ether synthesis on the C5-hydroxyl group or, more commonly, by nucleophilic substitution of a halogen at the C2 position with a methoxide (B1231860) source. For instance, a common strategy involves reacting a 2-chloro-substituted pyridine with sodium methoxide in methanol (B129727) to yield the 2-methoxy derivative. google.com This reaction is often efficient, as the C2 position is highly susceptible to nucleophilic attack.

An alternative pathway involves the initial bromination of a nicotinate (B505614) ester. The resulting bromo-substituted intermediate, such as Methyl 5-bromo-2-methoxynicotinate sigmaaldrich.com, can then undergo further transformations. The strategic placement of a halogen provides a versatile handle for introducing various functional groups.

Introduction of Cyano Functionality

The introduction of the cyano group at the C2 position of the pyridine ring is a key transformation. One of the most effective and widely used methods for this conversion is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction provides a reliable pathway to convert an aromatic amino group into a nitrile. wikipedia.org

The process begins with a precursor such as Methyl 2-amino-5-methoxynicotinate. This amino compound undergoes diazotization, typically by treatment with sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid at low temperatures (0–5 °C), to form a diazonium salt intermediate. youtube.com This intermediate is generally unstable and is used immediately in the next step. The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group with a cyano group, yielding the desired 2-cyano product with the release of nitrogen gas. jk-sci.com The use of a copper(I) catalyst is crucial for the efficiency of the reaction. jk-sci.com

| Reaction Step | Typical Reagents | Key Conditions | Function |

|---|---|---|---|

| Diazotization | Aromatic Amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Converts the amino group into a diazonium salt (-N₂⁺) |

| Cyanation | Diazonium Salt, Copper(I) Cyanide (CuCN) | Catalytic | Replaces the diazonium group with a cyano group (-CN) |

Esterification Protocols

The methyl ester functionality of the target molecule is typically introduced through standard esterification procedures. When the synthesis starts from a nicotinic acid derivative, the carboxylic acid group is converted to a methyl ester. researchgate.net

A widely employed and straightforward method is the Fischer esterification. This involves refluxing the nicotinic acid derivative with methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. scholarsresearchlibrary.comchemicalbook.com The reaction is an equilibrium process, and using methanol as the solvent ensures a large excess, driving the reaction toward the formation of the methyl ester. scholarsresearchlibrary.com The reaction time can be lengthy, sometimes requiring several hours of reflux to achieve a good yield. chemicalbook.com Alternatively, other reagents like nicotinic acid halides or anhydrides can be reacted with methanol to form the ester. google.com

| Starting Material | Reagents | Reaction Type | Reference |

|---|---|---|---|

| Nicotinic Acid | Methanol, Sulfuric Acid (catalyst) | Fischer Esterification | scholarsresearchlibrary.comchemicalbook.com |

| Nicotinic Acid Halide | Methanol | Nucleophilic Acyl Substitution | google.com |

| Pyridine Dicarboxylic Acid | Alkanol (e.g., Methanol) | Decarboxylation & Esterification | google.com |

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To overcome the often harsh conditions and long reaction times associated with traditional synthetic methods, advanced techniques are being applied to pyridine chemistry. These methods aim to improve reaction efficiency, yield, and selectivity while often aligning with the principles of green chemistry.

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating a wide range of chemical reactions, including the synthesis of pyridine derivatives. jocpr.commdpi.com Compared to conventional heating methods that rely on thermal conduction, microwave irradiation directly and efficiently heats the reaction mixture, leading to a significant reduction in reaction times—often from hours to minutes. organic-chemistry.orgtandfonline.com

This technique has been successfully applied to various pyridine syntheses, including multicomponent reactions and cycloadditions, resulting in higher yields and cleaner reaction profiles with minimal side products. jocpr.comorganic-chemistry.org For instance, the Bohlmann-Rahtz pyridine synthesis, when performed under microwave irradiation at 170°C, shows superior yields in as little as 10-20 minutes compared to conventional heating. organic-chemistry.org The use of polar solvents or even solvent-free conditions under microwave heating makes the method more environmentally friendly. jocpr.comorganic-chemistry.org These advantages make microwave-assisted synthesis a highly attractive approach for the efficient production of complex nicotinic acid derivatives like this compound and its analogues.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours (e.g., 10-16 h) jocpr.com | Minutes (e.g., 10-30 min) jocpr.comorganic-chemistry.org |

| Energy Transfer | Slow, indirect (conduction, convection) | Rapid, direct to polar molecules |

| Yields | Often moderate to good | Generally higher yields organic-chemistry.org |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products jocpr.com |

Flow Chemistry Implementations for Reaction Optimization

Flow chemistry has emerged as a powerful tool for optimizing chemical reactions, offering advantages in terms of safety, efficiency, and scalability. This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for enhanced yields, reduced byproducts, and often eliminates the need for catalysts. nih.govyoutube.com

Operating at temperatures above the solvent's normal boiling point, a practice known as superheated flow chemistry, can dramatically increase reaction rates. nih.gov This approach expands the process window for low-boiling point solvents and can improve productivity and solvent flexibility. nih.gov For instance, the Wolff-Kishner reduction has been successfully performed in superheated methanol under flow conditions, achieving high yields through simple extraction. nih.gov The residence time, which is the equivalent of reaction time in batch processes, is easily controlled by altering the reactor volume or the flow rate. youtube.com

The mixing of reagents in flow systems is highly reproducible, occurring through axial and radial diffusion, which ensures consistent stoichiometry throughout the reaction. youtube.com This level of control is particularly beneficial for reactions that are sensitive to mixing efficiency. While laboratory-scale systems often operate under laminar flow, the principles can be scaled up, though larger diameter tubing may lead to more turbulent flow. youtube.com

Chemo-, Regio-, and Stereoselective Methodologies

The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms. Chemo-, regio-, and stereoselective methods are therefore crucial in ensuring that the desired isomer is formed.

Chemo-, Regio-, and Stereoselectivity are critical concepts in chemical synthesis:

Chemoselectivity refers to the ability to react with one functional group in the presence of others.

Regioselectivity is the preference for bond formation at one position over another.

Stereoselectivity is the preference for the formation of one stereoisomer over another.

Recent advancements have led to the development of highly selective iron-catalyzed hydroboration of alkenes and alkynes, yielding alkyl- and vinyl boronic esters with good functional group tolerance. rsc.org Similarly, [3 + 2] cycloaddition reactions involving nitrones and nitroethenes have been shown to proceed with complete regio- and stereocontrol under mild conditions, leading to the formation of novel nicotinoid structures. mdpi.comresearchgate.net The development of new reagents, such as selenium dihalides, has also opened up effective and stereoselective pathways to novel organoselenium heterocyclic compounds. mdpi.com

Furthermore, catalyst-free, one-pot chemo- and regioselective syntheses have been developed for polycondensed indoles and imidazoles, which are valuable in materials science, particularly for applications in organic light-emitting diodes (OLEDs). mdpi.com

Precursor Compounds and Structural Building Blocks in Nicotinate Synthesis

The synthesis of this compound and other substituted nicotinates relies on the availability of key precursor compounds and structural building blocks. Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental starting materials. wikipedia.orgnih.govchemicalbook.com Industrially, nicotinic acid is primarily produced through the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov

The synthesis of the methyl ester of nicotinic acid, Methyl nicotinate, is typically achieved through an esterification reaction of nicotinic acid with methanol, often catalyzed by a strong acid like sulfuric acid. chemicalbook.comconsensus.app Alternative solid acid catalysts, such as molybdenum on silica (B1680970) (MoO3/SiO2), have also been employed to facilitate this transformation. orientjchem.org

For the synthesis of more complex nicotinates, a variety of functionalized building blocks are utilized. These include:

| Precursor Compound | Application in Nicotinate Synthesis |

| 3-Cyanopyridine | A key intermediate in the industrial production of nicotinic acid, formed by the ammoxidation of 3-picoline. nih.gov |

| Methyl 5-amino-2-methoxynicotinate | A substituted nicotinate that can serve as a precursor for further functionalization. bldpharm.com |

| 2-Cyano-N-methylacetamide | Used in cascade reactions to construct 3-cyano-2-pyridone structures. mdpi.com |

| Methyl 2-(bromomethyl)-5-cyanobenzoate | A building block containing both a cyano and a methyl ester group, suitable for constructing substituted nicotinates. apolloscientific.co.uk |

| 2-Substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters | These compounds, analogous to milrinone, are synthesized for their potential cardiotonic activity. nih.gov |

| 1,3-Diphenylprop-2-yn-1-one | Reacts with cyanoacetamides to form substituted 3-cyano-2-pyridones. mdpi.com |

| 2-Cyano-3-oxo-1,10-seco-1-norlup-10(25)-en-28-yl benzoate | A complex triterpenoid (B12794562) building block used in the synthesis of novel heterocyclic systems. mdpi.com |

The strategic combination of these and other precursor molecules allows for the construction of a diverse array of nicotinate derivatives with varied substitution patterns and potential biological activities. ontosight.ai

Reactivity and Mechanistic Investigations of Methyl 2 Cyano 5 Methoxynicotinate System

Electronic Properties and Reactivity Profiles of the Nicotinate (B505614) Ring System

The reactivity of the methyl 2-cyano-5-methoxynicotinate ring system is governed by the electronic interplay of its substituents: the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups, and the electron-donating methoxy (B1213986) (-OCH₃) group, all attached to the inherently electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring exerts a general electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution compared to benzene (B151609).

The cyano group at the 2-position and the methyl ester at the 3-position significantly decrease the electron density of the pyridine ring. thieme-connect.de Conversely, the methoxy group at the 5-position acts as an electron-donating group through resonance, partially counteracting the deactivating effects of the other substituents. This complex electronic environment dictates the regioselectivity of various reactions. Nucleophilic attack is generally favored at positions 2, 4, and 6 of the pyridine ring due to the inductive effect of the nitrogen atom. achmem.com However, the substitution pattern of this compound directs reactivity in a more nuanced manner.

The presence of the strongly electron-withdrawing cyano group at the 2-position makes the C2 and C6 positions particularly susceptible to nucleophilic attack. The methoxy group at C5 can further influence the reactivity profile, potentially directing metallation or other functionalization reactions to adjacent positions.

Reaction Mechanisms Involving the Cyano Group as a Functional Handle

The cyano group in this compound is a versatile functional handle for a variety of chemical transformations. thieme-connect.de It can undergo nucleophilic addition, reduction, and hydrolysis, and can also participate in cycloaddition reactions.

One of the most common reactions of nitriles is hydrolysis to a carboxylic acid or an amide intermediate, which can be achieved under acidic or basic conditions. chemistrysteps.com The reaction proceeds through initial hydration of the carbon-nitrogen triple bond to form an imidic acid, which then tautomerizes to the corresponding amide. Further hydrolysis of the amide yields the carboxylic acid.

The cyano group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. libretexts.org

Furthermore, the cyano group can activate the pyridine ring for certain reactions. For instance, it can facilitate the formation of radical anions, which are key intermediates in photoredox catalysis and other radical-based functionalization reactions. nih.gov The cyano group's ability to stabilize radical intermediates makes it a valuable component in C-C bond-forming reactions.

Transformations and Stability of the Methoxy Substituent

The methoxy group at the 5-position of the nicotinate ring is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic or basic conditions, or through specific ether-cleavage reagents. A common method for the cleavage of aryl methyl ethers is treatment with strong acids like hydrogen bromide or hydrogen iodide.

The methoxy group can also be a site for C-O bond activation in transition-metal-catalyzed cross-coupling reactions, although this is generally more challenging than the activation of C-halogen bonds. tezu.ernet.in Nickel catalysts, in particular, have shown promise in the activation of C-O bonds of methoxyarenes for cross-coupling reactions. tezu.ernet.in

The stability of the methoxy group can be influenced by the other substituents on the pyridine ring. The electron-withdrawing groups at the 2 and 3-positions may slightly alter the reactivity of the C-O bond, but it generally remains a robust functional group.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The halogenated analogues of this compound are excellent candidates for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium-Catalyzed Coupling Methodologies

Palladium catalysts are widely used for cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov For a bromo-substituted derivative of this compound, these reactions would proceed as follows:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netresearchgate.net

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form an internal alkyne. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond. nih.gov

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and finally reductive elimination to regenerate the catalyst and yield the cross-coupled product.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Reagents |

| Suzuki-Miyaura | Organoboron Reagent | Biaryl or Alkylated Arene | Pd catalyst, Base |

| Heck | Alkene | Substituted Alkene | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | Internal Alkyne | Pd catalyst, Cu co-catalyst, Base |

| Buchwald-Hartwig | Amine | Aryl Amine | Pd catalyst, Base |

Nickel-Catalyzed Reactions and Bond Activation Studies (C-H, C-C, C-O)

Nickel catalysts have emerged as a cost-effective alternative to palladium for many cross-coupling reactions and have shown unique reactivity in the activation of otherwise inert bonds. snnu.edu.cn

C-H Activation: Nickel catalysts can mediate the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. sigmaaldrich.com For this compound, a nickel catalyst could potentially direct C-H activation at the C4 or C6 positions, depending on the directing group ability of the substituents.

C-C Bond Activation: While less common, nickel catalysts can also be involved in the activation and cleavage of C-C bonds. In the context of nitriles, this can involve decyanation reactions where the C-CN bond is cleaved.

C-O Bond Activation: Nickel catalysts are particularly adept at activating the C-O bonds of aryl ethers, including methoxy-substituted arenes. tezu.ernet.in This allows for the use of methoxy-substituted pyridines as coupling partners in reactions analogous to those using aryl halides.

Radical Chemistry and Photoredox Catalysis in Pyridine Functionalization

Radical reactions and photoredox catalysis have become powerful tools for the functionalization of pyridines. nih.gov The cyano group in this compound plays a crucial role in these transformations by facilitating the formation of radical anions. nih.gov

Under photoredox conditions, a photocatalyst absorbs visible light and becomes a potent single-electron transfer (SET) agent. It can reduce the cyanopyridine to its radical anion, which can then couple with a variety of radical partners generated in situ. This allows for the introduction of alkyl, aryl, and other functional groups onto the pyridine ring.

For example, a common strategy involves the generation of an alkyl radical from a suitable precursor, which then adds to the cyanopyridine radical anion. Subsequent rearomatization leads to the functionalized pyridine product. The regioselectivity of these radical additions is influenced by the electronic properties of the pyridine ring and its substituents.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the electron-withdrawing cyano group, the electron-donating methoxy group, and the methyl ester. These groups influence the electron distribution within the aromatic ring and provide sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity:

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the strongly electron-withdrawing cyano group at the 2-position further activates the ring towards nucleophilic substitution. This activation is a well-established principle in the chemistry of cyanopyridines. In the case of this compound, the cyano group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For instance, studies on related 2-cyanopyridinium salts have shown that the cyano group is readily displaced by various nucleophiles.

The methyl ester group can also be a site for nucleophilic attack, primarily through hydrolysis or aminolysis. For example, lipase-catalyzed amidation of methyl nicotinate with amines proceeds efficiently, suggesting that the ester moiety in this compound is also susceptible to such transformations to yield the corresponding nicotinamide (B372718) derivatives.

Electrophilic Reactivity:

Electrophilic aromatic substitution on the pyridine ring is generally less favorable than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 5-position can facilitate electrophilic attack. Methoxy groups are known to be activating and ortho, para-directing substituents on aromatic rings. In the context of this compound, this would direct incoming electrophiles to the positions ortho and para to the methoxy group, which are positions 4 and 6.

It is important to note that the pyridine nitrogen can also be a site for electrophilic attack, leading to the formation of N-oxides or pyridinium (B92312) salts.

While specific experimental data on the nucleophilic and electrophilic reactions of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous compounds. The following table summarizes the expected reactivity at different positions of the molecule based on the electronic effects of the substituents.

| Position | Expected Reactivity | Influencing Factors | Potential Reactions |

| C2 | Prone to nucleophilic attack | Activated by the pyridine nitrogen and the cyano group. | Nucleophilic aromatic substitution (displacement of the cyano group). |

| C3 | Less reactive towards electrophiles and nucleophiles | Adjacent to two electron-withdrawing groups (ester and pyridine N). | - |

| C4 | Activated for electrophilic attack | Para-position relative to the activating methoxy group. | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions. |

| C5 | - | - | - |

| C6 | Activated for electrophilic attack | Ortho-position relative to the activating methoxy group and para to the ester. | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions. |

| Ester (C=O) | Susceptible to nucleophilic acyl substitution | Carbonyl carbon is electrophilic. | Hydrolysis (to carboxylic acid), Aminolysis (to amide). |

| Cyano (C≡N) | Can undergo hydrolysis or reduction | The carbon-nitrogen triple bond can be transformed. | Hydrolysis (to amide or carboxylic acid), Reduction (to amine). |

| Pyridine N | Site for electrophilic attack | Lone pair of electrons on the nitrogen atom. | N-oxidation, Alkylation (formation of pyridinium salts). |

Further mechanistic investigations and detailed experimental studies are required to fully elucidate the specific reactivity patterns and reaction outcomes for this compound under various conditions.

Strategic Derivatization and Scaffold Diversification

Systematic Functional Group Interconversions on the Nicotinate (B505614) Core

The functional groups of Methyl 2-cyano-5-methoxynicotinate are amenable to a range of interconversions, providing a direct route to a library of analogues.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then be converted to a variety of amides by coupling with different amines. For instance, alkaline hydrolysis followed by acidification can yield 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid derivatives. nih.gov This transformation is a common strategy in drug discovery to introduce diversity and modulate physicochemical properties.

The cyano group is a versatile handle for numerous transformations. It can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. Furthermore, the cyano group can participate in cycloaddition reactions or be reduced to an aminomethyl group, opening up avenues for further derivatization. The reactivity of 2-cyanopyridines with nucleophiles, such as thiols, can lead to the formation of thioimidates, which can undergo further intramolecular cyclization. rsc.org Electron-withdrawing groups on the pyridine (B92270) ring can enhance the reactivity of the cyano group towards nucleophilic attack. rsc.org

The methoxy (B1213986) group at the 5-position can be a target for demethylation to reveal a hydroxyl group. This phenolic hydroxyl group can then be used for the introduction of a wide range of substituents through etherification or esterification, allowing for the exploration of the effects of steric and electronic properties at this position.

Synthetic Pathways to Complex Heterocyclic Architectures

The highly functionalized nature of this compound makes it an ideal precursor for the construction of fused heterocyclic systems, which are prevalent in biologically active molecules.

One prominent application is in the synthesis of pyrido[2,3-d]pyrimidines . These bicyclic heterocycles are known to exhibit a wide range of biological activities. The general strategy involves the conversion of the 2-cyano group into a 2-amino group, often through reduction or by starting from a related 2-aminonicotinonitrile. This 2-amino-3-cyanopyridine (B104079) derivative can then undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov Another approach involves the acylation or thioacylation of the 2-amino group, followed by intramolecular heterocyclization. rsc.org

Furthermore, 2-cyanopyridine (B140075) derivatives are valuable precursors for the synthesis of other fused systems like thienopyridines . The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, a cyanomethylene reagent, and elemental sulfur, is a common method for synthesizing substituted thiophenes, which can then be annulated to a pyridine ring. While not a direct reaction of this compound, its derivatives could potentially be employed in similar strategies.

Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling and C-H activation reactions, offer powerful tools for the elaboration of the pyridine core. For instance, rhodium-catalyzed intramolecular C-H bond functionalization can be used to construct multicyclic pyridine derivatives. rsc.org Although not specifically demonstrated on this compound, such methods represent a promising avenue for its conversion into complex, three-dimensional structures.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The systematic modification of the this compound scaffold is crucial for understanding how structural changes influence biological activity. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles can be inferred from related compound classes.

For instance, in a series of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which share the 5-cyano and 3-carboxy functionalities, the nature of the substituent at the 2-position was found to be critical for cardiotonic activity. nih.gov Compounds with a trifluoromethyl group at the 2-position showed appreciable positive inotropic activity. nih.gov This suggests that electronic and steric properties of substituents introduced at the 2-position of the pyridine ring of this compound could significantly impact its biological profile.

Modification of the ester group to various amides allows for the exploration of different hydrogen bonding patterns and the introduction of diverse lipophilic or polar groups, which can affect target binding and pharmacokinetic properties. Similarly, derivatization of the methoxy group can probe the importance of this region for receptor interaction.

The table below illustrates potential modifications and the rationale for exploring the SAR:

| Modification Site | Potential Modification | Rationale for SAR Exploration |

| Methyl Ester | Hydrolysis to carboxylic acid, conversion to various amides | Introduce diverse functional groups, alter solubility and hydrogen bonding capacity. |

| Cyano Group | Hydrolysis to amide or acid, reduction to amine | Modify electronic properties and introduce new points for derivatization. |

| Methoxy Group | Demethylation to hydroxyl, etherification with various alkyl/aryl groups | Explore the impact of steric bulk and electronic effects at the 5-position. |

| Pyridine Ring (C2, C4, C6) | Introduction of various substituents via cross-coupling or C-H activation | Systematically probe the steric and electronic requirements for biological activity. |

Rational Design and Synthesis of Chemically Modified Analogues

Based on the foundational knowledge of functional group interconversions and SAR principles, the rational design of novel analogues of this compound can be undertaken to target specific biological endpoints.

For example, if a particular biological target has a known preference for a hydrogen bond donor at the 5-position, the methoxy group can be demethylated to a hydroxyl group. If a larger hydrophobic pocket is present in the target's binding site, the methyl ester could be converted to a bulkier alkyl amide.

Bioisosteric replacement is another key strategy in rational drug design. The methoxy group, for instance, could be replaced with other groups of similar size and electronic properties, such as a methylthio group or a small alkyl group, to fine-tune activity and metabolic stability. The cyano group can be replaced with other electron-withdrawing groups like a nitro or a trifluoromethyl group to modulate the electronic character of the pyridine ring.

The synthesis of these rationally designed analogues would follow the chemical principles outlined in the previous sections. The strategic combination of these synthetic methodologies allows for the creation of a focused library of compounds for biological evaluation, ultimately leading to the identification of molecules with optimized properties.

Mechanistic Research on Biological Target Engagement

Investigations of Enzyme Inhibition Mechanisms

Bacterial Type II DNA Topoisomerase Inhibition (DNA Gyrase, Topoisomerase IV)

Currently, there is no publicly available scientific literature or data detailing the inhibitory mechanism of Methyl 2-cyano-5-methoxynicotinate on bacterial type II DNA topoisomerases, including DNA gyrase and topoisomerase IV.

Mitogen-Activated Protein Kinase Kinase (MEK1) Inhibition

There is no available research that investigates or quantifies the inhibitory activity of this compound specifically against MEK1.

Rho Kinase (ROCK) Inhibition

Detailed studies on the inhibitory effects of this compound on Rho Kinase (ROCK) are not present in the current body of scientific literature.

Elucidation of Receptor Modulatory Actions

Dopamine (B1211576) Receptor (D2, D3) and Serotonin (B10506) Receptor (5-HT3) Antagonism

There is a lack of published research on the antagonistic properties of this compound at the dopamine D2 and D3 receptors, as well as the serotonin 5-HT3 receptor.

CXC Chemokine Receptor-3 (CXCR3) Modulation

The modulatory actions of this compound on the CXC chemokine receptor-3 (CXCR3) have not been reported in any publicly accessible scientific studies.

Modulation of Inflammatory Pathways and Associated Protein Expression (e.g., VCAM-1, MCP-1)

The direct modulatory effects of this compound on inflammatory pathways, including the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), are not specifically detailed in the available scientific literature. While related compounds may exhibit anti-inflammatory properties, the specific actions of this compound on these markers have not been a significant subject of published research.

Utility as Chemical Probes for Biological System Interrogation

The utility of this compound as a direct chemical probe for interrogating biological systems is limited. Its primary value lies in its function as a synthetic intermediate. In this capacity, it is a crucial component in the construction of more elaborate molecules that are designed as chemical probes. These resulting complex molecules, not this compound itself, are then used to investigate biological processes. Its reactivity and defined structure make it a reliable starting point for the multi-step synthesis of targeted probes for a variety of biological targets.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a small molecule ligand, such as Methyl 2-cyano-5-methoxynicotinate, into the binding site of a target protein. This method provides insights into the binding affinity, mode, and key intermolecular interactions, which are crucial for designing more potent and selective inhibitors.

For a compound like this compound, molecular docking could be employed to explore its potential as an inhibitor for various enzymes or receptors. For instance, cyanopyridine derivatives have been docked into the active sites of metabolic enzymes like acetylcholinesterase and α-glycosidase to understand their inhibitory mechanisms. nih.govresearchgate.net Similarly, other nicotinic acid derivatives have been docked against the vascular endothelial growth factor receptor-2 (VEGFR-2) to explore their anticancer potential. nih.gov

The docking process would involve preparing the 3D structure of this compound and placing it into the binding pocket of a target protein. A scoring function is then used to estimate the binding free energy, with lower scores typically indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds between the methoxy (B1213986) or ester groups and amino acid residues, or pi-stacking interactions involving the pyridine (B92270) ring.

Table 1: Illustrative Molecular Docking Results for a Pyridine Derivative in a Kinase Active Site This table is a representative example based on typical docking studies of similar compounds and does not represent actual experimental data for this compound.

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |

| ASP-123 | Hydrogen Bond | 2.1 | Methoxy Oxygen |

| LYS-45 | Hydrogen Bond | 2.5 | Cyano Nitrogen |

| PHE-121 | Pi-Pi Stacking | 3.8 | Pyridine Ring |

| VAL-50 | Hydrophobic | 4.2 | Methyl Ester |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In organic chemistry, DFT is a powerful tool for elucidating reaction mechanisms, calculating reaction energies, and understanding the stability of intermediates and transition states.

For this compound, DFT calculations could be used to study its synthesis or its reactivity in subsequent chemical transformations. For example, DFT has been employed to investigate the mechanism of methanol (B129727) dehydrogenation on various surfaces and the methoxycarbonylation of styrene. mdpi.com These studies provide detailed energy profiles of reaction pathways, helping to identify the most favorable mechanism. By applying DFT, one could model the steps involved in the functionalization of the pyridine ring or reactions involving the cyano and ester groups, providing a theoretical basis for optimizing reaction conditions. DFT calculations can also shed light on unexpected solvent effects or the stability of different protonation states of a molecule. acs.org

Table 2: Example of DFT-Calculated Reaction Energies for a Hypothetical Reaction Step This table is a representative example based on typical DFT studies of similar compounds and does not represent actual experimental data for this compound.

| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | -150.5 | -125.2 | -160.8 | 25.3 |

| Leaving Group Departure | -160.8 | -140.1 | -175.4 | 20.7 |

Prediction of Reactivity, Selectivity, and Conformation

Computational methods are instrumental in predicting the reactivity, selectivity (chemo-, regio-, and stereo-), and conformational preferences of molecules. For this compound, these predictions can guide its use in synthetic chemistry. The electronic properties of the pyridine ring, influenced by the electron-withdrawing cyano group and the electron-donating methoxy group, create a specific pattern of reactivity that can be predicted using computational tools.

DFT calculations can determine electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These parameters help in predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the analysis could predict whether an incoming electrophile would preferentially add to the nitrogen of the pyridine ring or another position.

Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable three-dimensional arrangement of the molecule. This is particularly important for understanding how the molecule fits into a protein's active site. For this compound, the orientation of the methoxy and methyl ester groups relative to the pyridine ring can be determined, which is critical for its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a mathematical relationship between chemical descriptors (physicochemical properties, electronic properties, etc.) and the observed activity. mdpi.com Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, which can help in identifying promising new drug candidates. youtube.com

Although a specific QSAR model for this compound would require a dataset of analogues with measured biological activity, one can describe the general approach. A series of derivatives could be synthesized by modifying the substituents on the pyridine ring. Descriptors for these molecules, such as lipophilicity (logP), molecular weight, polar surface area, and electronic parameters, would be calculated. A statistical method, like multiple linear regression, would then be used to build an equation that predicts the biological activity. chemrevlett.com

Cheminformatic analysis of large chemical databases could identify compounds structurally similar to this compound and assess their known biological activities, potentially suggesting new therapeutic applications for this scaffold. chemrxiv.org Such analyses can also predict ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for the development of new drugs. nih.gov

Table 3: Common Descriptors Used in QSAR Studies and Their Significance This table provides examples of descriptors used in QSAR studies of heterocyclic compounds.

| Descriptor | Symbol | Significance |

| Logarithm of the octanol-water partition coefficient | logP | Measures lipophilicity, affecting membrane permeability. |

| Molecular Weight | MW | Relates to the size of the molecule. |

| Topological Polar Surface Area | TPSA | Predicts transport properties like intestinal absorption. |

| Highest Occupied Molecular Orbital Energy | HOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Relates to the ability to accept electrons. |

| Number of Hydrogen Bond Donors/Acceptors | HBD/HBA | Influences binding to biological targets. |

Emerging Research Directions and Prospects

Development of Novel Synthetic Routes to Cyano-Methoxynicotinates

The development of efficient and sustainable synthetic methodologies for obtaining polysubstituted pyridines like methyl 2-cyano-5-methoxynicotinate is a cornerstone of its future utility. Researchers are actively exploring novel catalytic systems and reaction pathways to overcome the limitations of traditional multi-step syntheses, which often suffer from low yields and harsh reaction conditions.

Current research efforts are centered on late-stage functionalization techniques, which allow for the direct introduction of cyano and methoxy (B1213986) groups onto a pre-existing pyridine (B92270) core. This approach offers a more convergent and atom-economical route to the target molecule and its analogs. Key areas of investigation include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, and nickel catalysts to facilitate the cyanation of methoxypyridine precursors is a promising avenue. Research is focused on developing ligands that can promote efficient catalytic turnover and tolerate a wide range of functional groups.

C-H Activation: Direct C-H cyanation of methoxynicotinic acid esters represents a highly desirable synthetic strategy, as it avoids the need for pre-functionalized starting materials. The development of selective and robust catalysts for this transformation is a significant challenge that is being actively addressed.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, such as temperature and pressure, and can enable the use of hazardous reagents in a safer manner. The adaptation of synthetic routes for this compound to flow chemistry setups is anticipated to improve scalability and reproducibility.

Advanced Mechanistic Studies of Unconventional Reactivity

A deeper understanding of the electronic properties and reactivity of this compound is crucial for predicting its behavior in complex chemical environments and for designing novel applications. The interplay between the electron-withdrawing nitrile and the electron-donating methoxy group, situated on the π-deficient pyridine ring, gives rise to unique reactivity patterns that are the subject of advanced mechanistic investigations.

Recent studies on 2-cyanopyridine (B140075) derivatives have revealed their potential for unconventional reactivity, particularly in the context of bioconjugation and peptide chemistry. It has been shown that the reactivity of the cyano group is highly dependent on the electronic nature of the other substituents on the pyridine ring. For instance, the presence of additional electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Future mechanistic studies on this compound are expected to focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond energies, and reaction transition states, helping to rationalize observed reactivity and predict new reaction pathways.

Kinetics and Isotope Effect Studies: Detailed kinetic analysis of reactions involving the cyano and methoxy groups can elucidate reaction mechanisms and the rate-determining steps of key transformations.

Trapping of Reactive Intermediates: The use of specialized spectroscopic techniques and chemical trapping agents to identify and characterize transient intermediates will be instrumental in mapping out complex reaction landscapes.

Expansion into Materials Science and Supramolecular Chemistry

The rigid, planar structure of the pyridine ring, combined with the coordinating ability of the cyano and ester functionalities, makes this compound an attractive building block for the construction of advanced materials and supramolecular assemblies. The methoxy group can also participate in hydrogen bonding, further directing the self-assembly process.

Exploration in this area is still in its nascent stages, but the potential applications are vast:

Metal-Organic Frameworks (MOFs): The nicotinic acid scaffold is a well-established linker in the design of MOFs. The additional cyano and methoxy groups in this compound could lead to the formation of novel MOFs with tailored pore sizes, surface functionalities, and catalytic or sensing properties.

Luminescent Materials: Pyridine-based ligands are known to form highly luminescent metal complexes. The specific electronic properties imparted by the cyano and methoxy substituents could be harnessed to develop new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Supramolecular Gels and Liquid Crystals: The directional interactions afforded by the functional groups on this compound could be exploited to create self-assembling systems that form ordered structures, such as gels or liquid crystals, with potential applications in drug delivery and responsive materials.

Exploration of Undiscovered Biological Targets and Pathways

While the biological activity of this compound is not yet extensively documented, its structural resemblance to nicotinic acid (Vitamin B3) and other pharmacologically active pyridine derivatives suggests that it may interact with various biological targets. The unique substitution pattern offers the potential for novel modes of action and improved selectivity compared to existing compounds.

Future research in this domain will likely involve:

Phenotypic Screening: High-throughput screening of this compound and its derivatives against a wide range of cell lines and disease models can help to identify novel biological activities without a preconceived hypothesis about the target.

Target-Based Screening: By leveraging knowledge of known receptors and enzymes that bind to nicotinic acid-like scaffolds, researchers can perform targeted screening to assess the compound's affinity and functional activity at these specific sites.

Chemoproteomics: This powerful technique can be used to identify the direct protein targets of this compound within a complex biological system, thereby elucidating its mechanism of action and potential therapeutic applications.

Integration with Automated Synthesis and High-Throughput Methodologies

The acceleration of discovery in both medicinal chemistry and materials science is heavily reliant on the integration of automated synthesis and high-throughput screening platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly reducing the time and resources required to identify molecules with desired properties.

For a scaffold like this compound, these methodologies are particularly impactful:

Automated Library Synthesis: The development of robust and generalizable synthetic routes, such as those discussed in section 7.1, is a prerequisite for the automated synthesis of a library of analogs. By systematically varying the ester, alkoxy, and other substituents on the pyridine ring, researchers can quickly explore the structure-activity relationship (SAR) for a given application.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS can be employed to rapidly assess their biological activity, material properties, or catalytic performance. This data-rich approach allows for the efficient identification of lead compounds for further optimization.

Machine Learning and AI: The large datasets generated from HTS can be analyzed using machine learning algorithms to build predictive models that can guide the design of the next generation of compounds with improved properties. This iterative cycle of design, synthesis, and testing is at the heart of modern chemical research.

The integration of these automated approaches will undoubtedly accelerate the exploration of this compound's full potential, paving the way for new discoveries and innovations across multiple scientific disciplines.

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 2-cyano-5-methoxynicotinate, and how can reaction yields be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyano-group introduction may involve Knoevenagel condensation using malononitrile derivatives, while methoxy groups are typically introduced via alkylation of hydroxyl precursors . Optimization strategies include:

- Catalyst selection : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm substitution patterns (e.g., NMR for methoxy protons at ~3.9 ppm, NMR for cyano carbons at ~115 ppm) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 207.05) .

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the cyano group or methoxy demethylation . Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing cyano and methoxy groups activate the pyridine ring for electrophilic substitution. Computational studies (DFT) suggest that the C-5 methoxy group directs electrophiles to the C-4 position, while the cyano group stabilizes intermediates via resonance . Experimental validation includes:

- Kinetic isotope effects : Compare to identify rate-determining steps.

- X-ray crystallography : Resolve transition-state geometries (e.g., Pd-ligated intermediates) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

Q. What computational tools predict the metabolic pathways of this compound?

Tools like EPA DSSTox and PISTACHIO databases predict Phase I/II metabolism. For example:

Q. How does the compound’s electronic structure influence its spectroscopic and reactive properties?

The conjugated cyano-methoxy system creates a polarized π-electron cloud, leading to:

- UV-Vis absorption : λmax ~270 nm (π→π* transitions) .

- Reactivity : Enhanced susceptibility to nucleophilic attack at the C-2 cyano group, quantified via Hammett σp values .

Methodological Guidance

Q. What strategies mitigate risks when handling this compound?

Q. How can researchers leverage structural analogs to infer unstudied properties?

Compare with analogs like Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate (CID 303146-42-1):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.